molecular formula C3H7F2N B7968466 2,3-Difluoropropan-1-amine

2,3-Difluoropropan-1-amine

Cat. No.: B7968466
M. Wt: 95.09 g/mol
InChI Key: OLGCLBPVJWYHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoropropan-1-amine is an organic compound characterized by the presence of two fluorine atoms attached to the second and third carbon atoms of a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2,3-dibromopropan-1-amine is treated with a fluorinating agent like potassium fluoride (KF) under appropriate conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2,3-Difluoropropan-1-amine may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety when handling reactive fluorinating agents. Additionally, the use of catalytic systems to enhance the efficiency of the fluorination process is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Potassium fluoride (KF) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of difluoro ketones or aldehydes.

    Reduction: Formation of difluoroalkanes or primary amines.

    Substitution: Formation of hydroxylated or alkoxylated derivatives.

Mechanism of Action

The mechanism of action of 2,3-Difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and overall cellular function .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropan-1-amine: Similar structure but with both fluorine atoms on the same carbon.

    3,3-Difluoropropan-1-amine: Both fluorine atoms on the third carbon.

    2,3-Difluorobutan-1-amine: An additional carbon in the backbone.

Uniqueness

2,3-Difluoropropan-1-amine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

2,3-difluoropropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N/c4-1-3(5)2-6/h3H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGCLBPVJWYHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.